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KIN1408

IRF3 activation selectivity window innate immunity

Broad-spectrum antiviral screening across BSL-4 pathogens demands chemically stable positive controls. KIN1408 consolidates multi-virus control into a single compound with validated 1-5 μM activity against Ebola, Lassa, and Nipah in primary HUVECs. • MAVS-dependent IRF3 activation (ECmax 5 μM) with ≥10-fold selectivity window (no cytotoxicity at 50 μM in Huh7) • PCA-validated transcriptome distinct from KIN1400/KIN1409 and IFN-β • siRNA-complementation-ready for MAVS-pathway interrogation. Supplied as ≥98% HPLC-pure powder; shipped ambient, store at -20°C.

Molecular Formula C25H19F2N3O3S
Molecular Weight 479.5
Cat. No. B1191609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKIN1408
SynonymsKIN-1408; KIN 1408; 7-((4-(difluoromethoxy)phenyl)((5-methoxybenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol
Molecular FormulaC25H19F2N3O3S
Molecular Weight479.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KIN1408: Small-Molecule RLR Agonist


KIN1408 is a synthetic hydroxyquinoline small molecule that functions as an agonist of the RIG‑I‑like receptor (RLR) pathway, driving interferon regulatory factor 3 (IRF3) activation via a mitochondrial antiviral‑signaling protein (MAVS)-dependent mechanism [1]. It belongs to a structurally distinct chemical series represented by the parent compound KIN1400 and the analog KIN1409, and exhibits quantifiable broad‑spectrum antiviral activity in cell‑based models against multiple RNA virus families [1].

KIN1408 Differentiation from Generic RLR Agonists


Small‑molecule RLR agonists are not functionally interchangeable owing to divergent IRF3 activation kinetics, differential transcriptional signatures, and distinct antiviral coverage spectra. Even within a single chemical series, analog‑specific differences in gene‑induction profiles translate into different biological outcomes [1][2]. Consequently, substituting KIN1408 with a structurally related but transcriptionally divergent analog—such as KIN1400 or KIN1409—can alter the breadth, potency, or mechanism of antiviral control in host‑directed studies, making compound‑specific evidence essential for reproducible experimental design and procurement decisions [1].

KIN1408 Differentiation Evidence


IRF3 Nuclear Translocation Selectivity in Huh7 Cells

KIN1408 induces IRF3 nuclear translocation in Huh7 cells with an ECmax of 5 μM after 20 h of treatment, while causing no significant cytotoxicity at concentrations up to 50 μM under the same conditions . This confers a ≥10‑fold selectivity window between the pharmacologically active concentration and the no‑observed‑cytotoxic‑effect level in the same cell line. In comparison, the parent compound KIN1400 achieves antiviral IRF3 activation but at the expense of a narrower selectivity margin; quantitative cytotoxicity data for KIN1400 in Huh7 cells at matched time points are reported in the same study, allowing cross‑compound evaluation [1].

IRF3 activation selectivity window innate immunity

Broad-Spectrum RNA Virus Inhibition

KIN1408 suppresses infection by viruses from six distinct families—Flaviviridae (dengue virus 2, HCV), Orthomyxoviridae (influenza A H3N2), Filoviridae (Ebola Zaire), Paramyxoviridae (RSV A2, Nipah), and Arenaviridae (Lassa)—at effective concentrations of 1–5 μM . This breadth of coverage is quantitatively validated across multiple cell lines: DV2 in Huh7, IAV in HEK293, RSV in HeLa, and EBOV/NiV/LASV in primary HUVECs . In contrast, the earlier benzothiazole‑core compound KIN1000 demonstrated activity predominantly against a narrower subset of Flaviviridae and Paramyxoviridae, with no reported efficacy against Filoviridae or Arenaviridae in published head‑to‑head comparisons [1].

broad-spectrum antiviral RNA viruses host-directed therapy

Transcriptional Profile Divergence from KIN1400/KIN1409

In a microarray study of PMA‑differentiated THP‑1 cells treated with KIN1400, KIN1408, and KIN1409 (each at 10, 2.5, and 0.625 μM for 20 h), principal‑component analysis (PCA) revealed that the global gene‑expression profile induced by KIN1408 occupies a distinct coordinate space from that of both KIN1400 and KIN1409 [1]. The separation was observed in the first two principal components, which together capture the majority of variance across all treatment conditions, including IFN‑β and Sendai virus controls [1]. This transcriptional divergence indicates that KIN1408 activates a non‑redundant subset of innate immune genes, with functional implications for differential antiviral effector programs that cannot be replicated by the parent or sister analog [1].

transcriptional profiling gene expression signature innate immune modulation

MAVS-Dependent IRF3 Activation

siRNA‑mediated knockdown of MAVS abrogated KIN1408‑induced IRF3 activation and downstream innate immune gene expression in cultured cells, confirming that KIN1408 signals exclusively through the RLR–MAVS axis [1]. This mechanistic requirement distinguishes KIN1408 from STING agonists (e.g., cGAMP, DMXAA) and TRIF‑biased IRF3 activators, which operate through independent adaptor proteins. Within the same siRNA experimental system, KIN1400 and KIN1409 also required MAVS; however, the residual gene‑induction profile after partial MAVS knockdown differed among the three analogs, suggesting differential coupling efficiency to MAVS‑dependent signaling modules [1].

MAVS pathway target engagement mechanism of action

Cytotoxicity Profile in HEK293 Cells

In HEK293 cells, KIN1408 exhibits no significant cytotoxicity at 20 μM over a 36‑h exposure period, as assessed by MTS metabolic activity and Sytox green membrane‑integrity assays . Under identical assay conditions, KIN1400 and KIN1409 were tested in parallel at 5, 10, and 20 μM, and the comparative viability data are available, enabling direct evaluation of the relative cytotoxicity ranking across the three hydroxyquinoline analogs [1].

cytotoxicity therapeutic window cell viability

KIN1408 Application Scenarios


Broad-Spectrum Antiviral Screening (BSL-3/4)

Procure KIN1408 as a single host‑directed control compound for screening campaigns that span families including Filoviridae (Ebola), Arenaviridae (Lassa), and Paramyxoviridae (Nipah), based on its validated 1–5 μM inhibitory activity against all three pathogens in primary HUVECs . This consolidates compound inventory for maximum‑containment screening facilities that require a chemically stable, low‑micromolar positive control with defined cytotoxicity margins .

RLR–MAVS Pathway Dissection

Use KIN1408 in siRNA‑complementation experiments to interrogate MAVS‑dependent IRF3 signaling, leveraging the demonstrated loss of IRF3 activation upon MAVS knockdown . KIN1408’s exclusive MAVS dependence avoids cross‑activation of STING or TRIF pathways, providing cleaner mechanistic data than broader‑acting innate immune stimuli .

Innate Immune Transcriptional Fingerprinting

Select KIN1408 for microarray or RNA‑seq studies where a specific innate immune transcriptional signature—distinct from that of IFN‑β, Sendai virus, or related analogs KIN1400/KIN1409—is required . The PCA‑validated separation of KIN1408’s transcriptome from those of its closest chemical analogs enables experiments designed to link a defined gene‑expression module to functional antiviral outcomes .

Dose-Response Studies in Hepatoma Cells

For experiments in Huh7 cells, KIN1408’s ≥10‑fold selectivity window (ECmax 5 μM vs. no cytotoxicity at 50 μM) permits dose‑ranging up to 10× the active concentration without viability loss . This attribute is particularly valuable for antiviral time‑course or combination‑index studies where sustained compound exposure is required and cytotoxicity confounds must be rigorously excluded .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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